![molecular formula C12H9N3O B1594459 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline CAS No. 52333-90-1](/img/structure/B1594459.png)

3-(Oxazolo[4,5-b]pyridin-2-yl)aniline

Vue d'ensemble

Description

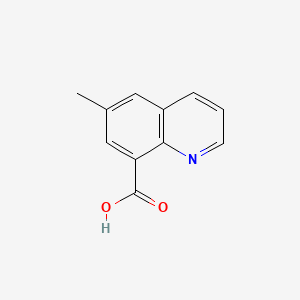

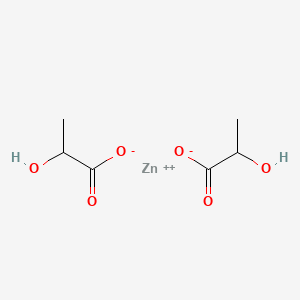

“3-(Oxazolo[4,5-b]pyridin-2-yl)aniline”, also known as N-Oxazolopyridine-2-yl aniline (OPAn), is a heterocyclic aromatic amine compound. It has been studied extensively in recent years due to its potential applications in various scientific fields. The compound has a CAS Number of 52333-90-1 and a molecular weight of 211.22 .

Synthesis Analysis

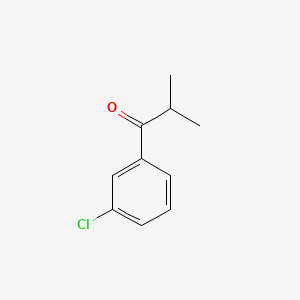

The synthesis of “3-(Oxazolo[4,5-b]pyridin-2-yl)aniline” has been reported in several studies . For example, a structure-activity relationship (SAR) investigation around this compound class revealed that solubility and metabolic stability are key parameters to target during future optimization .Molecular Structure Analysis

The molecular structure of “3-(Oxazolo[4,5-b]pyridin-2-yl)aniline” is represented by the linear formula C12H9N3O . Further details about the molecular structure can be found in the referenced studies .Chemical Reactions Analysis

The compound has been used as a potent inhibitor for the kinetoplastid Trypanosoma brucei . Other chemical reactions involving this compound have been reported in the literature .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has attractive physicochemical properties for many applications . More specific physical and chemical properties can be found in the referenced studies .Applications De Recherche Scientifique

Environmental Science: Agrochemical Research

Although direct applications in environmental science are not explicitly mentioned, the synthesis and study of compounds like “3-(Oxazolo[4,5-b]pyridin-2-yl)aniline” can contribute to the development of agrochemicals. These compounds can be designed to target specific pests or diseases, potentially leading to more effective and environmentally friendly agricultural practices .

Analytical Chemistry: Biomarker Discovery

The compound’s unique structure may be useful in analytical chemistry for biomarker discovery, especially in metabolomics and lipidomics studies. It could help in identifying new biomarkers for diseases by perturbing specific metabolic pathways when used in controlled experimental settings .

Agriculture: Potential Pesticide Development

While direct references to agricultural applications are limited, the biochemical properties of “3-(Oxazolo[4,5-b]pyridin-2-yl)aniline” suggest that it could be a precursor in the synthesis of compounds with pesticidal properties. This could lead to the development of new pesticides that are more effective and less harmful to the environment .

Molecular Biology: Genetic Studies

The compound’s interaction with kinetoplastid DNA could make it a useful tool in genetic studies related to Trypanosoma brucei. Understanding these interactions can provide insights into the biology of the parasite and aid in the search for genetic targets for new treatments .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-9-4-1-3-8(7-9)12-15-11-10(16-12)5-2-6-14-11/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWQPWPKROMXCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346304 | |

| Record name | 3-Oxazolo[4,5-b]pyridin-2-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643052 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(Oxazolo[4,5-b]pyridin-2-yl)aniline | |

CAS RN |

52333-90-1 | |

| Record name | 3-Oxazolo[4,5-b]pyridin-2-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B1594399.png)